8-Methylchroman-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHXFIRIHICKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457172 | |
| Record name | 8-methylchroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49660-56-2 | |
| Record name | 8-methylchroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for 8 Methylchroman 4 One and Its Derivatives
Established Synthetic Routes for Chroman-4-one Core Structures
The construction of the chroman-4-one framework is a well-explored area of organic synthesis, with several reliable methods at the disposal of chemists. These routes can be broadly categorized into Michael addition approaches, syntheses starting from 2'-hydroxyacetophenones, and various cyclization reactions.
Michael Addition Approaches to Chroman-4-ones
The Michael addition, or 1,4-conjugate addition, serves as a cornerstone for the formation of the chroman-4-one ring system. One prevalent strategy involves the reaction of a phenol (B47542) with an α,β-unsaturated carbonyl compound. For instance, phenols can undergo a Michael addition to acrylonitrile. This is followed by an intramolecular Houben-Hoesch reaction of the resulting 3-aryloxypropanenitrile, which upon hydrolysis, yields the desired chroman-4-one. This two-step process is an effective way to build the heterocyclic core.
Another prominent Michael addition approach is the intramolecular oxa-Michael addition. This is often the final ring-closing step in a sequence that begins with the condensation of a 2'-hydroxyacetophenone (B8834) with an aldehyde or ketone. The initial condensation forms a chalcone-like intermediate, which then undergoes a base-catalyzed intramolecular conjugate addition of the phenolic hydroxyl group to the α,β-unsaturated ketone moiety to furnish the chroman-4-one ring.
Tandem reactions that incorporate a Michael addition have also been developed. For example, a tandem alkyne hydroacylation and oxo-Michael addition process can be employed to synthesize 2,3-disubstituted chroman-4-ones from readily available starting materials.
Synthesis from 2'-Hydroxyacetophenones
The use of 2'-hydroxyacetophenones as starting materials is one of the most direct and widely employed methods for synthesizing chroman-4-ones. This approach typically involves a base-promoted crossed aldol (B89426) condensation between the 2'-hydroxyacetophenone and an appropriate aldehyde. gu.se This condensation is immediately followed by an intramolecular oxa-Michael addition to yield the chroman-4-one structure. gu.se
This one-pot synthesis is highly efficient and can be adapted to produce a wide array of substituted chroman-4-ones by simply varying the substitution pattern of the starting 2'-hydroxyacetophenone and the aldehyde. gu.se The reaction is often carried out in the presence of a base such as diisopropylamine (B44863) (DIPA) and can be accelerated using microwave irradiation. gu.se
| Starting Material 1 | Starting Material 2 | Base/Catalyst | Key Reaction Steps | Product |
| 2'-Hydroxyacetophenone | Aldehyde | Diisopropylamine (DIPA) | Crossed Aldol Condensation, Intramolecular Oxa-Michael Addition | 2-Substituted Chroman-4-one |
| Phenol | Acrylonitrile | Potassium Carbonate | Michael Addition | 3-Aryloxypropanenitrile |
| 3-Aryloxypropanenitrile | Triflic Acid/TFA | Houben-Hoesch Reaction | Intramolecular Cyclization | Chroman-4-one |
Cyclization Reactions in Chroman-4-one Synthesis
Beyond the intramolecular Michael addition, other cyclization strategies are also pivotal in the synthesis of chroman-4-ones. Radical cyclizations have emerged as a powerful tool for constructing this heterocyclic system, particularly for introducing substituents at the 3-position. These reactions often start with an o-allyloxybenzaldehyde derivative, which undergoes a radical-initiated cascade cyclization to form the chroman-4-one ring.
Another important cyclization method is the intramolecular Friedel-Crafts acylation. This reaction typically involves the cyclization of a 3-phenoxypropanoic acid derivative. In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), the carboxylic acid is activated and undergoes an electrophilic aromatic substitution onto the ortho position of the phenoxy group to form the six-membered heterocyclic ring of the chroman-4-one.
Targeted Synthesis of 8-Methylchroman-4-one
The synthesis of this compound requires a regioselective approach to ensure the methyl group is introduced at the desired C8 position of the chroman-4-one core.
Approaches for Regioselective Methylation at the 8-Position
The most direct and reliable method for achieving regioselective methylation at the 8-position is to begin the synthesis with a precursor that already contains the methyl group at the appropriate position. Following the well-established route from 2'-hydroxyacetophenones, the logical starting material for this compound is 2'-hydroxy-3'-methylacetophenone .
By reacting 2'-hydroxy-3'-methylacetophenone with a simple aldehyde, such as formaldehyde (B43269) or its synthetic equivalent, in a base-catalyzed condensation, the resulting intermediate would be primed to cyclize via an intramolecular oxa-Michael addition. This would yield this compound with the methyl group unambiguously positioned at C8. This substrate-controlled approach ensures high regioselectivity, as the substitution pattern of the final product is dictated by the starting materials.
An alternative strategy involves the intramolecular Friedel-Crafts cyclization of 3-(2-methylphenoxy)propanoic acid (also known as 3-(o-tolyloxy)propanoic acid). This precursor can be synthesized from o-cresol (B1677501) and a suitable three-carbon synthon like acrylic acid. The subsequent cyclization, typically promoted by a dehydrating agent like polyphosphoric acid, would lead to the formation of the ketone at the ortho position to the oxygen bridge, resulting in this compound. The regioselectivity in this case is directed by the existing methyl group on the aromatic ring, which sterically and electronically influences the position of the intramolecular acylation.
| Precursor | Reagent(s) | Key Reaction | Product |
| 2'-Hydroxy-3'-methylacetophenone | Formaldehyde (or equivalent), Base | Aldol Condensation, Intramolecular Oxa-Michael Addition | This compound |
| 3-(2-Methylphenoxy)propanoic acid | Polyphosphoric Acid (PPA) | Intramolecular Friedel-Crafts Acylation | This compound |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. When synthesizing substituted chroman-4-ones from 2'-hydroxyacetophenones, it has been observed that the nature of the substituents on the aromatic ring significantly impacts the reaction outcome. gu.se
Electron-donating groups, such as the methyl group in 2'-hydroxy-3'-methylacetophenone, can increase the propensity for side reactions, such as the self-condensation of the aldehyde, which can complicate purification and lead to lower yields. gu.se For instance, the synthesis of 6,8-dimethyl-2-pentylchroman-4-one, which also possesses electron-donating methyl groups, was reported to have a modest yield of 17%. gu.se This suggests that the synthesis of this compound may also require careful optimization to achieve a satisfactory yield.
Key parameters to consider for optimization include:
Choice of Base: While diisopropylamine (DIPA) is commonly used, other organic or inorganic bases could be explored to minimize side reactions.
Solvent: The polarity and boiling point of the solvent can influence reaction rates and selectivity.
Temperature and Reaction Time: Microwave-assisted heating can significantly reduce reaction times, but the temperature needs to be carefully controlled to prevent decomposition and byproduct formation. gu.se
Stoichiometry of Reactants: Adjusting the ratio of the 2'-hydroxyacetophenone to the aldehyde can help to favor the desired cross-condensation over self-condensation of the aldehyde.
For the intramolecular Friedel-Crafts cyclization of 3-(2-methylphenoxy)propanoic acid, the choice of the cyclizing agent is critical. While polyphosphoric acid is effective, other Lewis acids or Brønsted acids could be screened. The temperature and reaction time are also important variables to control to ensure complete cyclization without promoting side reactions.
Due to the limited specific literature on the synthesis of this compound, the yields are not well-documented. However, based on analogous reactions with similarly substituted precursors, it can be anticipated that yields may be moderate and would benefit from a systematic optimization of the aforementioned reaction conditions.
Derivatization Strategies for this compound Analogues
The biological activities of chroman-4-one derivatives can be significantly modulated by introducing various substituents onto the core structure. Research efforts have therefore been directed towards developing robust methods for the functionalization of this compound at several key positions.
Functionalization at C-2, C-3, and other Positions (e.g., C-6)
The primary route to synthesizing 2-substituted 8-methylchroman-4-ones involves the condensation of 2'-hydroxy-3'-methylacetophenone with a variety of aldehydes. This approach allows for the direct incorporation of diverse functionalities at the C-2 position. For instance, reacting the starting acetophenone (B1666503) with different aliphatic or aromatic aldehydes can yield a range of 2-alkyl or 2-aryl-8-methylchroman-4-ones.
Functionalization at the C-3 position often proceeds via an intermediate, such as a 2'-hydroxychalcone (B22705), which is the product of the initial aldol condensation. The double bond of the chalcone (B49325) provides a handle for further chemical transformations. One common strategy is the introduction of a bromine atom at the C-3 position of the chroman-4-one ring, which can then be displaced by various nucleophiles to introduce a wide array of substituents.
The aromatic ring of the this compound scaffold, specifically at positions such as C-6, can also be functionalized. Electrophilic aromatic substitution reactions can be employed to introduce groups like halogens or nitro groups, which can then be further manipulated. For example, the presence of electron-withdrawing groups at the C-6 and C-8 positions has been shown to be favorable for certain biological activities.
Below is a table summarizing various derivatization strategies for the chroman-4-one scaffold, which are applicable to this compound.
| Position of Functionalization | Reagents and Conditions | Resulting Substituents |
| C-2 | Aldol condensation of 2'-hydroxy-3'-methylacetophenone with various aldehydes (R-CHO) in the presence of a base. | Alkyl, aryl, and heteroaryl groups. |
| C-3 | Bromination of the chroman-4-one followed by nucleophilic substitution. | Halogens, amines, azides, and other nucleophilic groups. |
| C-6 | Electrophilic aromatic substitution on the this compound core. | Halogens (e.g., Br, Cl), nitro groups. |
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods for the synthesis of chiral chroman-4-ones is of significant interest, as the stereochemistry often plays a crucial role in their biological activity. Enantioselective and diastereoselective approaches have been developed, primarily relying on the use of chiral catalysts or auxiliaries.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chroman-4-ones. Chiral amines, such as prolinol ethers, and bifunctional catalysts like cinchona alkaloid-derived squaramides, have been successfully employed to catalyze the intramolecular oxa-Michael addition of 2'-hydroxychalcone precursors, leading to the formation of enantioenriched chroman-4-ones. These catalysts can activate the substrate and control the stereochemical outcome of the cyclization step.
Tandem reactions, where multiple bonds are formed in a single operation, have also been utilized for the stereoselective synthesis of highly functionalized chroman-4-ones. For example, a Michael-Henry tandem reaction catalyzed by a chiral organocatalyst can be used to construct the chroman-4-one ring with control over multiple stereocenters.
The table below highlights some of the catalysts used in the stereoselective synthesis of chroman-4-ones.
| Catalyst Type | Specific Catalyst Example | Reaction Type | Stereochemical Outcome |
| Chiral Amine | Diphenylprolinol TMS ether | Intramolecular Oxa-Michael Addition | Enantioselective formation of the chroman-4-one ring |
| Bifunctional Organocatalyst | Cinchona alkaloid-derived squaramide | Intramolecular Oxa-Michael Addition | High enantioselectivity in the cyclization step. |
| Organocatalyst for Tandem Reactions | Cupreine | Tandem Michael-Henry Reaction | Diastereo- and enantioselective synthesis. |
Mechanistic Studies of this compound Synthesis
The most common and versatile method for the synthesis of the chroman-4-one core, including this compound, is the acid- or base-catalyzed intramolecular cyclization of a 2'-hydroxychalcone precursor. Mechanistic studies have shed light on the key steps of this transformation.
In a typical base-catalyzed synthesis, the reaction is initiated by an aldol condensation between a 2'-hydroxyacetophenone (in this case, 2'-hydroxy-3'-methylacetophenone) and an aldehyde. This is followed by a dehydration step to form the corresponding 2'-hydroxychalcone. The crucial ring-closing step is an intramolecular oxa-Michael addition, where the phenoxide ion attacks the β-carbon of the α,β-unsaturated ketone.
The key steps in the acid-catalyzed cyclization of a 2'-hydroxychalcone to a chroman-4-one are outlined below:
Protonation: The carbonyl oxygen of the chalcone is protonated by the acid catalyst.
Intramolecular Oxa-Michael Addition: The phenolic hydroxyl group acts as a nucleophile and attacks the electron-deficient β-carbon of the α,β-unsaturated system, leading to the formation of a six-membered ring.
Tautomerization: The resulting enol intermediate tautomerizes to the more stable keto form, yielding the final chroman-4-one product.
Biological Activities and Pharmacological Investigations of 8 Methylchroman 4 One Analogues
Anticancer and Cytotoxic Effects of 8-Methylchroman-4-one Derivatives
Derivatives based on the chroman-4-one framework have demonstrated notable cytotoxic and anticancer properties. nih.gov Research has explored numerous analogues, revealing that substitutions on the chroman-4-one ring system can significantly influence their potency against various cancer cell lines. nih.gov
A significant body of research highlights the antiproliferative effects of chroman-4-one derivatives against a panel of human cancer cell lines. For instance, certain trisubstituted chroman-4-one analogues have shown strong inhibitory effects on the growth of breast cancer (MCF-7) and lung carcinoma (A549) cells. semanticscholar.orgnih.gov One potent inhibitor demonstrated a significant antiproliferative effect at a concentration of 10 μM. semanticscholar.org
Studies on 3-methylidenechroman-4-ones revealed high cytotoxicity towards leukemic cell lines HL-60 and NALM-6. scbt.com One particular analogue, compound 14d , was found to be more potent than the standard chemotherapeutic agent carboplatin (B1684641) against both HL-60 and NALM-6 cells, with IC50 values of 1.46 µM and 0.50 µM, respectively. scbt.com In another study, chroman-2,4-dione derivatives were generally found to be more potent than their chromen-4-one counterparts against HL-60, MOLT-4, and MCF-7 cancer cells. nih.gov
| Compound Type/Name | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 14d (3-methylidenechroman-4-one) | NALM-6 (Leukemia) | 0.50 ± 0.05 | scbt.com |
| Compound 14d (3-methylidenechroman-4-one) | HL-60 (Leukemia) | 1.46 ± 0.16 | scbt.com |
| 4H-chromene 8i | HeLa (Cervical Cancer) | 18.96 | |
| Compound 13 (Chroman-2,4-dione derivative) | MOLT-4 (Leukemia) | 24.4 ± 2.6 | nih.gov |
| 4H-chromene 8i | HEp-2 (Laryngeal Carcinoma) | 25.08 | |
| Compound 13 (Chroman-2,4-dione derivative) | HL-60 (Leukemia) | 42.0 ± 2.7 | nih.gov |
| Compound 11 (Chroman-2,4-dione derivative) | MCF-7 (Breast Cancer) | 68.4 ± 3.9 | nih.gov |
Beyond inhibiting proliferation, certain chroman-4-one derivatives exert their anticancer effects by actively inducing programmed cell death, or apoptosis. The inhibition of specific molecular targets, such as Sirtuin 2 (SIRT2), by these compounds has been shown to trigger apoptosis in cancer cells like MCF-7 breast cancer cells. semanticscholar.org
Mechanistic studies have provided deeper insights into these processes. For example, N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives were observed to cause significant DNA damage, leading to chromatin condensation and nuclear fragmentation, which are hallmark features of apoptosis. Another investigation into a highly cytotoxic 3-methylidenechroman-4-one analogue (14d ) found that it induced apoptosis in NALM-6 leukemia cells. scbt.com The study revealed that cell death was mediated primarily through the extrinsic apoptotic pathway, evidenced by the activation of caspases 3, 8, and 9. scbt.com
The modulation of the cell cycle is a key mechanism through which anticancer agents can control tumor growth. Investigations into chromone (B188151) derivatives have shown their capacity to interfere with cell cycle progression, often leading to arrest at specific checkpoints. For example, studies on styrylchromones, a related class of compounds, demonstrated that they can cause cell cycle arrest at the G2/M phase in both MCF-7 and NCI-H460 cancer cells. nih.gov Similarly, a study on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives, which are structurally related to the chroman scaffold, found that a lead compound induced a significant accumulation of MCF-7 breast cancer cells in the G2/M phase. nih.gov This arrest prevents the cells from entering mitosis, ultimately inhibiting cell division and proliferation.
The anticancer effects of this compound analogues and related derivatives are often rooted in their interaction with specific molecular targets within oncological signaling pathways.
Sirtuin 2 (SIRT2): A significant target for chroman-4-one derivatives is Sirtuin 2 (SIRT2), a type of protein deacetylase. semanticscholar.orgnih.gov Numerous studies have identified chroman-4-ones as potent and selective inhibitors of SIRT2. nih.govsemanticscholar.org The antiproliferative activity of some of the most effective chroman-4-one compounds correlates directly with their SIRT2 inhibition potency. nih.gov One of the most potent inhibitors identified is 6,8-dibromo-2-pentylchroman-4-one , which has an IC50 of 1.5 μM for SIRT2. nih.gov The inhibition of SIRT2 by these compounds leads to an increase in the acetylation of α-tubulin, indicating this as a likely mechanism for their anticancer effects in cells. nih.gov
DNA-Dependent Protein Kinase (DNA-PK): Another critical enzyme in cancer pathways targeted by this scaffold is the DNA-dependent protein kinase (DNA-PK). This enzyme is crucial for the repair of DNA double-strand breaks, and its inhibition can sensitize cancer cells to radiation and chemotherapy. Libraries of 8-biarylchromen-4-ones have been evaluated, leading to the identification of potent DNA-PK inhibitors. nih.govresearchgate.net
Estrogen Receptor α Pathway: While not direct inhibitors of Estrogen Receptor α (ERα), chroman analogues have been developed as antagonists for the Retinoic Acid Receptor alpha (RARα). nih.gov This is significant because, in estrogen-dependent breast cancers, RARα can activate growth genes. Therefore, targeting RARα with chroman-based antagonists presents a strategy to potentially enhance the efficacy of hormonal adjuvant therapies that are directed at the estrogen signaling pathway. nih.gov
Akt Kinase: The Akt kinase pathway is a central regulator of cell survival and proliferation and a common target in oncology. However, based on the reviewed scientific literature, there is no specific evidence to suggest that this compound analogues directly target the Akt kinase.
Antimicrobial and Antifungal Efficacy of this compound Scaffolds
The chroman-4-one core is also a promising scaffold for the development of new antimicrobial agents to combat the growing challenge of drug-resistant pathogens. researchgate.net
Derivatives of chroman-4-one have demonstrated a broad spectrum of antibacterial activity. nih.gov For instance, a disubstituted chroman-4-one containing two methyl groups exhibited a minimum inhibitory concentration (MIC) of 256 μg/mL against both Gram-positive and Gram-negative bacteria. researchgate.net Other synthesized compounds in the same study showed MIC values ranging from 64 to 1024 μg/mL. researchgate.net
Further research into spiropyrrolidines tethered with chroman-4-one moieties produced compounds with moderate to excellent antibacterial activity when compared to standard antibiotics like Amoxicillin and Ampicillin. elsevierpure.com Additionally, a series of 3-(benzo nih.govresearchgate.netdioxol-5-ylmethylene)-7-hydroxychroman-4-one derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies on 4-hydroxy-chromen-2-one derivatives also reported high levels of bacteriostatic and bactericidal activity against Staphylococcus aureus, E. coli, and Bacillus cereus.
| Compound Type/Name | Bacterial Strain(s) | Activity (MIC) | Reference |
|---|---|---|---|
| Disubstituted chroman-4-one (with two methyl groups) | Gram-positive/Gram-negative bacteria | 256 μg/mL | researchgate.net |
| Various chroman-4-one derivatives | Various bacteria | 64 - 1024 μg/mL | researchgate.net |
| Spiropyrrolidines with chroman-4-one | Various microbe strains | Moderate to excellent activity | elsevierpure.com |
| 3-(benzo nih.govresearchgate.netdioxol-5-ylmethylene)-7-hydroxychroman-4-one | Gram-positive/Gram-negative bacteria | Significant activity | nih.gov |
Antifungal Activity Assessment
Analogues of this compound have been evaluated for their efficacy against various fungal pathogens. Research has demonstrated that specific structural modifications to the chroman-4-one core can lead to potent antifungal effects.
For instance, a study on 3-substituted-methylenechroman-4-ones revealed significant activity against Microsporum gypseum. Certain derivatives exhibited a minimum inhibitory concentration (MIC) value of 1 µg/mL, showing greater potency than the conventional antifungal agents fluconazole (B54011) and amphotericin B. bvsalud.org Another investigation into a series of 25 chroman-4-one and related homoisoflavonoid derivatives identified 13 compounds with antimicrobial properties against a panel of pathogens including Candida albicans, Candida tropicalis, Aspergillus flavus, and Penicillium citrinum. mdpi.com Notably, some of these compounds were more potent than the positive control against Candida species, with MIC values ranging from 64 to 1024 µg/mL. mdpi.com
Structure-activity relationship (SAR) studies have provided insights into the features governing antifungal potency. It has been observed that the presence of hydroxyl groups on the aromatic A-ring can enhance antimicrobial activity, whereas methylation of these groups generally leads to a decrease in activity. mdpi.com Conversely, the addition of alkyl or aryl carbon chains at the 7-position tends to reduce antimicrobial effects. mdpi.com In contrast, some 3-azolyl-4-chromanone phenyl hydrazones have shown potential against C. albicans, Saccharomyces cerevisiae, Aspergillus niger, and M. gypseum. nih.gov
| Compound Class/Derivative | Fungal Species | Activity (MIC) | Reference |
|---|---|---|---|
| 3-substituted-methylenechroman-4-ones (compounds 4c, 4e, 4g, 4h) | Microsporum gypseum | 1 µg/mL | bvsalud.org |
| Chroman-4-one and homoisoflavonoid derivatives | Candida spp., Aspergillus flavus, Penicillium citrinum | 64 - 1024 µg/mL | mdpi.com |
| (E)-benzylidene-chroman-4-one | Candida spp. | 62.5 - 1000 µg/mL | semanticscholar.org |
| 3-azolyl-4-chromanone phenyl hydrazones | C. albicans, S. cerevisiae, A. niger, M. gypseum | Qualitative potential noted | nih.gov |
Antioxidant Properties and Reactive Oxygen Species Scavenging
The ability of chroman-4-one analogues to counteract oxidative stress has been a subject of extensive research. These compounds can act as scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in the pathogenesis of numerous diseases. nih.govnih.gov
The antioxidant capacity of chromone derivatives has been evaluated using various assays, including the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, the oxygen radical absorbance capacity (ORAC) assay, and the ferric reducing antioxidant power (FRAP) assay. mdpi.com SAR studies have revealed that the antioxidant activity is highly dependent on the substitution pattern of the chromone rings. nih.gov The presence and position of hydroxyl groups are particularly crucial; methylation of these groups typically diminishes the scavenging activity against ROS and RNS. nih.gov However, substitution at the 8-position with either a hydroxyl or methoxyl group can be favorable or unfavorable depending on the specific reactive species. nih.gov
Research has shown that substitutions at the C-2 and C-3 positions of the chromanone ring can yield compounds with potent antioxidant activity, in some cases comparable to that of vitamin E and Trolox. nih.gov Furthermore, certain chromone analogues designed as monoamine oxidase B inhibitors were found to be approximately 1000-fold more effective than the drug l-deprenyl in reducing cellular levels of ROS. nih.govresearchgate.net
| Compound Class/Derivative | Assay/Model | Key Finding | Reference |
|---|---|---|---|
| Various chromone derivatives | ABTS, ORAC, FRAP | Compound 865 showed significant antioxidant properties. | mdpi.com |
| 2-Styrylchromones and 3-substituted flavones | ROS and RNS scavenging assays | Methylation of hydroxyl groups generally decreases scavenging activity. | nih.gov |
| C-2 and C-3 substituted chromanones | General antioxidant potential | Activity can be comparable to Vitamin E and Trolox. | nih.gov |
| N-phenyl-4-oxo-4H-chromene-3-carboxamides | Cellular ROS levels | ~1000-fold more effective in reducing ROS than l-deprenyl. | nih.govresearchgate.net |
Anti-inflammatory Activity and Related Mechanistic Pathways
Chronic inflammation is a key pathological mechanism in a variety of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. nih.gov Chroman-4-one analogues have demonstrated promising anti-inflammatory properties through various mechanisms.
Studies have shown that these compounds can inhibit the production of pro-inflammatory mediators. For example, a chromanone derivative named violacin A was found to attenuate the production of nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced macrophage cells. researchgate.net The mechanism of action for violacin A involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. researchgate.net Similarly, other flavone (B191248) derivatives synthesized from chromanones were found to inhibit NO production, with evidence suggesting that a catechol group on the B-ring is important for this activity. mdpi.com
SAR analyses indicate that substitutions at various positions on the chromanone nucleus, including C-3, C-6, C-7, and C-8, can lead to potent anti-inflammatory agents. nih.gov The anti-inflammatory effects of some derivatives have also been linked to the inhibition of mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK1/2 and JNK. nih.gov
| Compound/Derivative | Model | Mechanism/Effect | Reference |
|---|---|---|---|
| Violacin A | LPS-induced RAW 264.7 cells | Inhibited production of NO, IL-1β, IL-6, TNF-α via suppression of NF-κB pathway. | researchgate.net |
| 4'-O-Demethylophiopogonanone E | In vitro models | Inhibited pro-inflammatory cytokines IL-1β and IL-6; inhibited phosphorylation of ERK1/2 and JNK in MAPK pathways. | nih.gov |
| Flavone derivatives (from chromanones) | NO inhibition assay | Catechol group on B-ring may be responsible for NO inhibition. | mdpi.com |
| Hesperetin derivatives | IL-6, TNF-α cell models | Decreased IL-6 and TNF-α levels. | nih.gov |
Enzyme Inhibitory Activities
Sirtuins are a class of NAD+-dependent deacetylases that have emerged as important drug targets for aging-related and neurodegenerative diseases. nih.govacs.org Specifically, Sirtuin 2 (SIRT2) has been a focus for inhibitor development. A series of substituted chroman-4-one derivatives has been identified as potent and selective inhibitors of SIRT2. nih.govacs.orgcancer.gov
SAR studies have established that for high potency, substitutions are crucial at the 2-, 6-, and 8-positions of the chroman-4-one scaffold. nih.govacs.org Optimal activity is achieved with an alkyl chain of three to five carbons at the 2-position, along with larger, electron-withdrawing groups at the 6- and 8-positions. nih.govacs.org The most potent compound identified from these studies is 6,8-dibromo-2-pentylchroman-4-one, which exhibits an IC50 value of 1.5 µM for SIRT2. nih.govacs.orgcancer.gov A key feature of these inhibitors is their high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govacs.org The inhibition of SIRT2 by these compounds has also been linked to antiproliferative effects in cancer cell lines. nih.gov
| Compound | SIRT2 IC50 (µM) | Selectivity | Reference |
|---|---|---|---|
| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | High selectivity over SIRT1 and SIRT3 | nih.govacs.orgcancer.gov |
| 8-bromo-6-chloro-2-pentylchroman-4-one | - (88% inhibition at 200 µM) | High selectivity over SIRT1 and SIRT3 | nih.gov |
| 8-bromo-6-chloro-2-propylchroman-4-one | 10.6 | SIRT2 selective | acs.org |
Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of neurotransmitters and a validated target for neurodegenerative disorders such as Parkinson's disease. researchgate.netnih.gov Chroman-4-one and chromone analogues have emerged as a class of potent, selective, and reversible inhibitors of human MAO-B. eurekaselect.comrsc.orgingentaconnect.com
Derivatives with substitutions at the C7 position of the chromanone ring have shown remarkable potency, with IC50 values in the nanomolar range. rsc.org For example, one C7-substituted analogue (compound 4f) was found to have an IC50 of 8.62 nM and a selectivity index of over 11,600-fold for MAO-B compared to MAO-A. rsc.org Another compound, 5-hydroxy-2-methyl-chroman-4-one, isolated from a natural source, was identified as a reversible and competitive inhibitor of MAO-B with an IC50 of 3.23 µM and a Ki value of 0.896 µM. nih.govresearchgate.net Docking simulations suggest that this compound forms a key hydrogen bond with the Cys172 residue in the active site of MAO-B. nih.govresearchgate.net Chromone derivatives with C6-benzyloxy substitutions have also been reported as potent MAO-B inhibitors with IC50 values as low as 2.8 nM. nih.gov
| Compound Class/Derivative | Inhibitory Potency | Selectivity (over MAO-A) | Reference |
|---|---|---|---|
| C7-substituted chromanone (compound 4f) | IC50 = 8.62 nM | >11,627-fold | rsc.org |
| 5-hydroxy-2-methyl-chroman-4-one | IC50 = 3.23 µM; Ki = 0.896 µM | ~4-fold | nih.govresearchgate.net |
| 6-[(3-bromobenzyl)oxy]chromone derivative | IC50 = 2.8 nM | High | nih.gov |
| N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide | Ki = 17 nM | High | nih.govresearchgate.net |
Aromatase (CYP19A1) is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. Its inhibition is a key strategy for treating hormone-dependent breast cancer. nih.govnih.gov Research into 3-phenylchroman-4-one (isoflavanone) derivatives has identified this scaffold as a promising starting point for the development of new aromatase inhibitors. nih.govnih.govresearchgate.net
In vitro fluorescence-based assays using recombinant human aromatase have been used to determine the inhibitory activity of these compounds. nih.govnih.gov While the parent isoflavanone (B1217009) molecule showed only moderate inhibition (IC50 = 29 µM), specific structural modifications led to significantly more potent compounds. nih.gov Notably, 6-methoxy-3-phenylchroman-4-one was a potent inhibitor with an IC50 value of 0.26 µM. nih.govnih.govresearchgate.net Other active compounds include 3-(4-phenoxyphenyl)chroman-4-one (IC50 = 2.4 µM) and 3-(pyridin-3-yl)chroman-4-one (IC50 = 5.8 µM). nih.govnih.govresearchgate.net Molecular docking simulations have been employed to understand the interactions between these inhibitors and the aromatase active site, including hydrophobic interactions and coordination with the heme iron. nih.govnih.gov
| Compound | Aromatase IC50 (µM) | Reference |
|---|---|---|
| 6-methoxy-3-phenylchroman-4-one | 0.26 | nih.govnih.govresearchgate.net |
| 3-(4-phenoxyphenyl)chroman-4-one | 2.4 | nih.govnih.govresearchgate.net |
| 3-(pyridin-3-yl)chroman-4-one | 5.8 | nih.govnih.govresearchgate.net |
| 3-phenylchroman-4-one (parent compound) | 29 | nih.gov |
Development of Peptidomimetics Based on the Chroman-4-one Framework
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and bioavailability. gu.se The rigid framework of the chroman-4-one and related chromone systems has been identified as a suitable scaffold for constructing β-turn mimetics. nih.gov β-turns are crucial secondary structures in peptides and proteins, often involved in molecular recognition processes.
A notable application of the chroman-4-one scaffold has been in the development of mimetics of the peptide hormone somatostatin (B550006). nih.gov Somatostatin and its receptors are significant targets in the treatment of various diseases, including cancer and neurodegenerative disorders. The key amino acid residues for the biological activity of somatostatin are often found within a β-turn.
In a proof-of-concept study, researchers successfully used the chroman-4-one and chromone ring systems to create somatostatin β-turn mimetics. nih.gov This was achieved by introducing side-chain equivalents of the critical Trp8 and Lys9 residues of somatostatin at the 2- and 8-positions of the chroman-4-one scaffold. nih.gov The resulting compounds were evaluated for their affinity for the somatostatin receptors sst2 and sst4, demonstrating Ki values in the low micromolar range. nih.gov This research highlights the potential of the 8-substituted chroman-4-one framework as a foundational structure for generating novel peptidomimetic drug candidates.
| Scaffold | Substituent Positions | Target | Biological Activity | Reference |
| Chroman-4-one | 2- and 8-positions | Somatostatin receptors (sst2, sst4) | Agonistic properties, Ki values in low µM range | nih.gov |
| Chromone | 2- and 8-positions | Somatostatin receptors (sst2, sst4) | Agonistic properties, Ki values in low µM range | nih.gov |
Other Investigated Biological Activities of this compound Analogues
Beyond their application as peptidomimetic scaffolds, analogues of this compound have been investigated for a variety of other pharmacological activities. The substitution pattern on the chroman-4-one ring system plays a crucial role in determining the specific biological effects. acs.org
Anticancer Activity: Chroman-4-one derivatives have shown significant potential as anticancer agents. nih.gov The cytotoxic activity of these compounds has been evaluated against various human cancer cell lines. nih.gov For instance, certain substituted chroman-4-ones have demonstrated potent cytotoxic effects against leukemia cells. nih.gov
Antimicrobial and Antifungal Activities: The chroman-4-one core is also associated with antimicrobial and antifungal properties. mdpi.com Modifications at different positions of the chroman-4-one ring have led to the development of compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nih.govmdpi.com For example, 3-azolyl-4-chromanone phenyl hydrazones have exhibited notable antifungal potential. nih.gov
Sirtuin 2 (SIRT2) Inhibition: A series of substituted chroman-4-one derivatives have been synthesized and identified as selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases such as neurodegenerative disorders. acs.orgnih.gov Structure-activity relationship studies revealed that substitutions at the 2-, 6-, and 8-positions are crucial for inhibitory potency. acs.orgnih.gov Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for activity. acs.orgnih.gov One of the most potent inhibitors identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 value of 1.5 μM. nih.gov
Anti-parasitic Activity: Chroman-4-one analogues have also been explored for their potential as anti-parasitic agents. nih.gov Certain derivatives have been evaluated against parasitic enzymes like pteridine (B1203161) reductase 1 (PTR1) from Trypanosoma brucei and Leishmania major. nih.gov Some of these compounds have demonstrated activity against both the enzymes and the parasites themselves, with a favorable selectivity index and low toxicity. nih.gov
The following table summarizes some of the key biological activities investigated for 8-substituted chroman-4-one analogues and related derivatives.
| Compound Class | Substitution Pattern | Biological Activity | Key Findings | Reference |
| Substituted Chroman-4-ones | 2-, 6-, and 8-positions | SIRT2 Inhibition | Larger, electron-withdrawing groups at the 6- and 8-positions enhance potency. 6,8-dibromo-2-pentylchroman-4-one showed an IC50 of 1.5 µM. | nih.gov |
| 3-Azolyl-4-chromanone phenyl hydrazones | 3-position | Antifungal | Exhibited potential against various fungal pathogens. | nih.gov |
| Chroman-4-one Analogues | General | Anti-parasitic | Inhibition of pteridine reductase 1 (PTR1) in Trypanosoma brucei and Leishmania major. | nih.gov |
| Benzylidene Chroman-4-ones | 3-position | Antifungal, Antioxidant, Anticancer | Compounds with methoxy (B1213986) and ethoxy/methyl/isopropyl groups showed good activity. | tandfonline.com |
Structure Activity Relationship Sar and Computational Studies of 8 Methylchroman 4 One Derivatives
Elucidation of Structure-Activity Relationships for 8-Methylchroman-4-one
The biological activity of this compound derivatives can be significantly modulated by introducing various substituents at different positions of the chroman-4-one core.
The nature of the substituent at the 8-position of the chroman-4-one ring plays a significant role in determining the biological activity of the resulting derivatives. Studies on various chroman-4-one analogs have revealed that this position, along with the 6-position, is critical for interaction with biological targets.
For instance, in the context of Sirtuin 2 (SIRT2) inhibition, research has shown that larger and electron-withdrawing groups at the 6- and 8-positions are favorable for enhanced activity. acs.orgnih.gov While a methyl group at the 8-position is not electron-withdrawing, its steric bulk can influence the binding affinity of the molecule to its target. In one study, the replacement of halogens with methyl groups at the 6- and 8-positions resulted in a slight decrease in SIRT2 inhibitory activity compared to chloro- and bromo-substituted analogs, but a clear increase in activity compared to difluorinated derivatives. This suggests that the size of the substituent at these positions is a key factor for significant inhibition. acs.org
Furthermore, the substituent at the 6-position has been found to be more critical for SIRT2 inhibitory activity than the one at the 8-position. acs.org Nevertheless, the presence of a substituent on the aromatic system is generally necessary to achieve any significant inhibition, as unsubstituted 2-pentylchroman-4-one was found to be inactive. acs.org
Modifications at other positions of the this compound scaffold, including the C-2 and C-3 positions of the heterocyclic ring and other locations on the aromatic ring, have a profound impact on biological activity.
C-2 Position: The substituent at the C-2 position has been shown to be crucial for the biological activity of chroman-4-one derivatives. For SIRT2 inhibitors, an alkyl chain with three to five carbons at this position was found to be optimal for high potency. nih.gov Specifically, a study demonstrated that the inhibitory effect is dependent on the length of the alkyl chain, with a pentyl group showing the most favorable activity among the studied alkyl derivatives. acs.org Branching of the alkyl chain near the chroman-4-one ring system, such as with an isopropyl group, was found to decrease inhibitory activity. acs.org
In the context of antibacterial activity, 5,7-dihydroxy-4-chromanones with long aliphatic alkyl chains (six to nine carbons) at the C-2 position exhibited better activity against methicillin-resistant Staphylococcus aureus (MRSA) than derivatives with shorter chains. nih.gov An unsaturated and branched alkyl chain at this position can further enhance potency against various Gram-positive bacteria. nih.gov
C-3 Position: The C-3 position is also a key site for modification. For example, the introduction of a 3-pivaloyl derivative in a chromen-4-one scaffold led to a significant anti-Trypanosoma brucei activity. researchgate.net
Aromatic Ring Positions: Besides the 8-position, substitutions at other positions of the aromatic ring significantly influence biological activity. For example, in the pursuit of antibacterial agents, it was found that two free phenol (B47542) hydroxy groups on the 4-chromanone (B43037) scaffold are optimal for Gram-positive antibacterial activity, as trihydroxy compounds showed decreased activity likely due to increased hydrophilicity. nih.gov
The following table summarizes the impact of various substituents on the biological activity of chroman-4-one derivatives based on available research:
| Position of Substitution | Substituent Type | Impact on Biological Activity | Biological Target/Activity |
| 8-Position | Larger, electron-withdrawing groups | Favorable | SIRT2 Inhibition |
| Methyl group | Slight decrease vs. halogens, increase vs. difluoro | SIRT2 Inhibition | |
| C-2 Position | Alkyl chain (3-5 carbons) | Optimal for high potency | SIRT2 Inhibition |
| Long aliphatic alkyl chains (6-9 carbons) | Enhanced activity | Antibacterial (MRSA) | |
| Branched alkyl chain | Decreased activity | SIRT2 Inhibition | |
| Aromatic Ring | Two free hydroxyl groups | Optimal | Antibacterial (Gram-positive) |
Stereochemistry can play a crucial role in the biological activity of chiral compounds. For chroman-4-one derivatives, the stereocenter at the C-2 position can lead to enantiomers with different biological potencies.
In the case of SIRT2 inhibitors, it was observed that the individual enantiomers of a lead compound had only small differences in their inhibitory activities. mdpi.com However, in other biological contexts, stereochemistry can be a determining factor for potency and selectivity. The synthesis of specific enantiomers of chroman derivatives is an active area of research to explore these stereochemical effects on their antitumor and other biological activities. chemrxiv.org For some natural products, it has been surprisingly found that both the natural and unnatural enantiomers exhibit similar biological activity, such as in the case of merrilactone A's neurite outgrowth promotion. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and guiding the design of more potent molecules.
To date, no specific QSAR models have been reported in the literature exclusively for this compound derivatives. However, QSAR studies on the broader class of chroman-4-one and related flavonoid derivatives have been conducted for various biological activities, such as antibacterial and SIRT2 inhibitory effects.
The development of a predictive QSAR model involves several key steps:
Data Set Selection: A dataset of compounds with known biological activities is compiled.
Molecular Descriptor Calculation: A variety of molecular descriptors that encode the structural and physicochemical properties of the molecules are calculated.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
A well-validated QSAR model can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and biological testing. mdpi.com
While specific QSAR models for this compound are not available, studies on related compounds provide insights into the types of molecular descriptors that are likely to be important for their biological activity. Molecular descriptors can be broadly categorized as:
0D-Descriptors: Constitutional descriptors such as molecular weight and atom counts.
1D-Descriptors: Lists of structural fragments and fingerprints.
2D-Descriptors: Graph invariants that describe the topology of the molecule.
3D-Descriptors: Descriptors derived from the 3D structure of the molecule, such as steric, surface, and volume parameters.
Quantum-Chemical Descriptors: Electronic properties like HOMO and LUMO energies. ucsb.eduwikipedia.org
For chroman-4-one derivatives, key molecular descriptors influencing their activity are likely to include:
Hydrophobicity (logP): The lipophilicity of the molecule, which affects its ability to cross cell membranes.
Electronic Properties: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. ucsb.edu
Steric Parameters: Descriptors related to the size and shape of the molecule and its substituents, which are crucial for binding to target proteins.
Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.
In studies of other heterocyclic compounds, descriptors such as dipole moment, steric energy, and molar refractivity have been shown to correlate well with biological activity. mdpi.com For antibacterial agents, conformational entropy has been identified as a significant descriptor. nih.gov The development of specific QSAR models for this compound derivatives would be a valuable step in rationally designing new compounds with improved therapeutic potential.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking studies have been instrumental in predicting the binding affinities and interaction patterns of this compound derivatives with several key protein targets, including Estrogen Receptor Alpha (ERα), Akt (Protein Kinase B), Sirtuin 2 (SIRT2), and Vanin-1.
In Silico Assessment of Binding Efficacy with Target Proteins
Computational screening has provided valuable insights into the binding efficacy of chroman-4-one derivatives. For instance, a study on the 8-substituted chroman-4-one derivative, 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), demonstrated a high binding efficacy towards ERα with a binding energy of -7.4 kcal/mol. This suggests a strong and favorable interaction with the receptor's binding site.
In the context of Sirtuin 2 inhibition, a series of substituted chroman-4-one derivatives have been evaluated, revealing potent inhibitory activity in the low micromolar range. Notably, substitutions at the 2, 6, and 8-positions of the chroman-4-one scaffold were found to be crucial for high potency. The most potent compound identified in one study was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 value of 1.5 μM, indicating significant binding affinity and inhibitory potential against SIRT2.
While specific binding energy values for this compound derivatives with Akt and Vanin-1 are not extensively documented in the available literature, broader studies on the chroman-4-one scaffold suggest its potential for interaction. For example, computational analyses of 3-benzylidene chroman-4-one analogues have been performed against Vanin-1, indicating that this class of compounds is being explored for its inhibitory potential against this enzyme. Further focused computational studies are necessary to quantify the binding efficacies of 8-methyl-substituted derivatives against Akt and Vanin-1.
| Derivative | Target Protein | Binding Efficacy |
| 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one | ERα | -7.4 kcal/mol (Binding Energy) |
| 6,8-dibromo-2-pentylchroman-4-one | Sirtuin 2 | 1.5 μM (IC50) |
| 8-bromo-6-chloro-2-pentylchroman-4-one | Sirtuin 2 | 4.5 μM (IC50) |
Characterization of Active Site Interactions and Binding Modes
The inhibitory activity of chroman-4-one derivatives is underpinned by specific molecular interactions within the active sites of their target proteins. For Sirtuin 2, a proposed binding mode based on a homology model suggests that the carbonyl oxygen of the chroman-4-one scaffold plays a critical role. It is thought to interact with a structural water molecule, which in turn forms hydrogen bonds with a glutamine residue (Gln167) and the NAD+ cofactor, anchoring the inhibitor within the active site.
Crystallographic studies of other chroman-4-one derivatives with different enzymes, such as pteridine (B1203161) reductase 1, have revealed detailed binding modes that may offer transferable insights. In these cases, the chroman-4-one moiety is often involved in π-π stacking interactions with aromatic residues like phenylalanine in the active site. Additionally, the carbonyl group at position 4 and other substituents on the chroman ring have been observed to form crucial hydrogen bonds and polar contacts with surrounding amino acid residues, such as arginine and serine, further stabilizing the ligand-protein complex. nih.gov
For ERα, while a high binding efficacy for an 8-substituted derivative has been reported, the specific details of the active site interactions for this compound derivatives are not yet fully elucidated in published research. Similarly, detailed binding modes for this specific class of compounds with Akt and Vanin-1 remain an area for further investigation.
Conformational Analysis and Molecular Dynamics Simulations
To understand the dynamic nature of this compound derivatives and their stability within a biological environment, conformational analysis and molecular dynamics (MD) simulations are crucial.
Conformational analysis of a tricyclic chroman-4-one derivative has indicated a preferred conformation in solution. gu.se Such studies are vital as the three-dimensional shape of a molecule dictates its ability to fit into a protein's binding pocket and interact effectively. The analysis of the solution structure provides a more realistic representation of the molecule's shape compared to a static crystal structure.
Molecular dynamics simulations, which simulate the movement of atoms and molecules over time, offer a deeper understanding of the stability of ligand-protein complexes. While MD simulations have been employed to study the stability of other chromone (B188151) derivatives with their target proteins, specific studies focusing on this compound derivatives in complex with ERα, Akt, Sirtuin 2, or Vanin-1 are not extensively available. nih.govnih.gov Such simulations could provide critical information on the flexibility of the ligand, the conformational changes in the protein upon binding, and the long-range effects of these interactions, all of which are essential for a comprehensive understanding of their structure-activity relationships.
Advanced Analytical Techniques for the Research and Characterization of 8 Methylchroman 4 One
Spectroscopic Methods for Structural Elucidaion and Purity Assessment
Spectroscopic techniques are indispensable for determining the molecular structure of 8-Methylchroman-4-one. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints, revealing the connectivity of atoms and the nature of their chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed map of the carbon and hydrogen framework of a molecule.
¹H-NMR: In the ¹H-NMR spectrum of this compound, distinct signals correspond to each unique proton environment. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.0 ppm). The two methylene (B1212753) groups (-CH₂-) of the dihydropyran ring exhibit characteristic shifts: the protons on the carbon adjacent to the oxygen (C2) are found around δ 4.5 ppm, while the protons on the carbon adjacent to the carbonyl group (C3) are located further upfield, around δ 2.8 ppm. The methyl group (-CH₃) protons attached to the aromatic ring produce a singlet at approximately δ 2.3 ppm. compoundchem.com
¹³C-NMR: The proton-decoupled ¹³C-NMR spectrum provides a signal for each unique carbon atom. The carbonyl carbon (C4) is the most deshielded, appearing significantly downfield around δ 190-200 ppm. compoundchem.comlibretexts.org Carbons of the aromatic ring resonate in the δ 110-160 ppm range. oregonstate.edu The methylene carbon adjacent to the oxygen (C2) is typically found at δ 60-70 ppm, while the other methylene carbon (C3) appears around δ 30-40 ppm. The methyl carbon gives a signal in the upfield region, typically between δ 15-25 ppm. libretexts.org
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY spectra reveal proton-proton couplings, confirming the relationship between the adjacent methylene protons at C2 and C3. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in the ¹H and ¹³C spectra.
Table 1: Predicted NMR Data for this compound
| Atom Position | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |
|---|---|---|
| C2-H ₂ | ~4.5 (t) | ~67 |
| C3-H ₂ | ~2.8 (t) | ~37 |
| C4 | - | ~192 |
| Aromatic H | ~7.0-7.8 (m) | ~118-161 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions. (s = singlet, t = triplet, m = multiplet)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀O₂), the molecular weight is 162.19 g/mol . chemsrc.comachemblock.com In electron ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) is detected.
The mass spectrum would show a prominent molecular ion peak at m/z = 162. An M+1 peak, with a much lower intensity, would also be observed at m/z = 163, which arises from the natural abundance of the ¹³C isotope (approximately 1.1%). youtube.com The fragmentation pattern provides structural information; characteristic fragments for chromanones may result from the loss of a methyl radical (M-15), carbon monoxide (M-28), or through a retro-Diels-Alder reaction, which cleaves the heterocyclic ring.
Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful as they combine the separation power of LC with the detection capabilities of MS, allowing for the analysis of this compound within a complex mixture.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
|---|---|---|
| [M]⁺˙ | 162 | Molecular Ion |
| [M+1]⁺˙ | 163 | Isotopic peak due to ¹³C |
| [M-CH₃]⁺ | 147 | Loss of a methyl group |
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch, typically observed in the range of 1680-1700 cm⁻¹. researchgate.net Other key absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic methylene and methyl groups (below 3000 cm⁻¹). Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, while the C-O-C ether linkage shows stretching bands around 1200-1250 cm⁻¹. rsc.orgresearchgate.net
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Ketone C=O Stretch | 1680 - 1700 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore of this compound, consisting of the conjugated system of the benzene ring and the carbonyl group, absorbs UV light. masterorganicchemistry.com Typically, two main absorption bands are expected. The intense band at a shorter wavelength (λₘₐₓ ≈ 250-280 nm) corresponds to a π→π* transition within the aromatic system. A second, less intense band at a longer wavelength (λₘₐₓ ≈ 300-330 nm) is attributed to the n→π* transition of the carbonyl group's non-bonding electrons. researchgate.net
Table 4: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λₘₐₓ (nm) |
|---|---|
| π → π* | ~250 - 280 |
Chromatographic Techniques for Separation and Identification
Chromatography is essential for separating this compound from starting materials, byproducts, or other components in a mixture, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of this compound. A common approach involves reversed-phase chromatography, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase (such as a gradient of water and acetonitrile (B52724) or methanol). sielc.com
The use of a Photodiode Array (PDA) detector significantly enhances the analytical power of HPLC. Unlike a standard UV detector that measures absorbance at a single wavelength, a PDA detector acquires a full UV-Vis spectrum for the eluent at every time point. This has two major benefits:
Peak Identification: The UV spectrum of the peak corresponding to this compound can be extracted and compared to that of a known reference standard for positive identification.
Purity Analysis: Peak purity can be assessed by comparing spectra across the peak. If the peak is pure, the spectra at the upslope, apex, and downslope will be identical. The presence of a co-eluting impurity would result in spectral differences, indicating that the peak is not homogenous.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds like this compound. thermofisher.com In this method, the sample is vaporized and injected into a capillary column. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through the column, which contains a stationary phase coated on its inner surface. thermofisher.com The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary liquid or solid phase. thermofisher.com Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times. youtube.com
When coupled with a mass spectrometer (GC-MS), this technique provides not only separation but also identification of the individual components. As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for structural confirmation and identification by comparing it to spectral libraries. thermofisher.com The analysis of this compound by GC-MS would involve optimizing parameters such as injector temperature, oven temperature program, and carrier gas flow rate to achieve good resolution and peak shape.
Below is an interactive table detailing typical parameters for the GC-MS analysis of chromanone derivatives.
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column Type | Elite-5MS (30 m × 0.25 mm × 0.25 µm) or similar | Provides separation based on polarity and boiling point. researchgate.net |
| Carrier Gas | Helium (99.999%) | Inertly moves the sample through the column. mdpi.com |
| Flow Rate | 1.0 mL/min | Maintains consistent elution of compounds. mdpi.com |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. mdpi.com |
| Oven Program | Initial 40 °C, ramp to 250 °C at 5-20 °C/min | Separates compounds based on their boiling points. mdpi.com |
| Ion Source Temperature | 230 °C | Optimizes the ionization process in the mass spectrometer. mdpi.com |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard method for creating reproducible fragmentation patterns. mdpi.com |
| Mass Analyzer | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio. thermofisher.com |
Chiral Chromatography for Enantiomeric Purity Determination
While this compound itself is achiral, many of its biologically active derivatives, particularly those substituted at the C2 or C3 position, possess a chiral center. nih.gov Enantiomers, which are non-superimposable mirror images of a chiral molecule, can have vastly different pharmacological and toxicological properties. youtube.com Therefore, the separation and analysis of these enantiomers are critical in pharmaceutical research.
Chiral chromatography is the primary method used to separate enantiomers. wikipedia.org This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer. wikipedia.orgphenomenex.com These differential interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, cause one enantiomer to be retained on the column longer than the other, enabling their separation. wikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including chromanone derivatives. wikipedia.orgresearchgate.net
Research has indicated that chromanones with substituents in the 8-position can present challenges for achieving high enantiomeric excess in certain reactions, highlighting the importance of reliable analytical methods to determine enantiomeric purity. nih.gov The choice of the specific CSP and the mobile phase composition is crucial for achieving successful enantiomeric resolution. wikipedia.org
| CSP Class | Examples | Primary Interaction Mechanism | Applicable to Chromanones |
|---|---|---|---|
| Polysaccharide-based | Chiralcel® OD, Chiralpak® IB | Hydrogen bonding, dipole-dipole, steric inclusion within chiral grooves of the polymer. wikipedia.orgresearchgate.net | Yes, widely used for a variety of heterocyclic compounds. |
| Macrocyclic Glycopeptide | CHIROBIOTIC® V, T | Ionic interactions, hydrogen bonding, inclusion complexation. sigmaaldrich.com | Yes, especially for derivatives with ionizable groups. |
| Cyclodextrin-based | CYCLOBOND™ | Inclusion complexation within the cyclodextrin (B1172386) cavity. sigmaaldrich.com | Yes, particularly for derivatives with aromatic rings that can fit into the cavity. |
| Pirkle-type (Brush type) | (R,R)-Whelk-O® 1 | π-π interactions, hydrogen bonding, dipole stacking. wikipedia.org | Yes, effective for compounds with π-acidic or π-basic groups. |
X-ray Diffraction (XRD) for Crystal Structure Analysis
X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The method relies on the diffraction of a beam of X-rays by the ordered lattice of atoms within a single crystal. wikipedia.orglibretexts.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. wikipedia.org
The table below presents representative crystallographic data for a related chromanone compound, illustrating the parameters obtained from a single-crystal XRD experiment.
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₇BrO₂ |
| Molecular Weight | 227.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1555 (6) |
| b (Å) | 4.7303 (3) |
| c (Å) | 17.9238 (11) |
| β (°) | 103.883 (3) |
| Volume (ų) | 836.19 (9) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 173 |
Applications in Bioassay-Guided Fractionation and Dereplication
Chromanones are a class of compounds widely found in nature and are known to possess a range of biological activities, making them interesting targets in drug discovery. nih.govnih.gov Bioassay-guided fractionation is a systematic process used to isolate bioactive compounds from complex mixtures, such as plant or microbial extracts. mdpi.com This strategy involves separating the crude extract into simpler fractions using chromatographic techniques, followed by biological testing of each fraction. mdpi.comnih.gov The most active fractions are then subjected to further rounds of separation and testing until a pure, active compound is isolated. nih.gov
If an extract containing this compound demonstrated promising activity in a preliminary screen (e.g., anticancer or antimicrobial), bioassay-guided fractionation would be the method of choice for its isolation. The process would systematically lead researchers to the specific compound responsible for the observed biological effect.
In modern drug discovery, this process is often coupled with dereplication . Dereplication is the rapid identification of known compounds in the active fractions at an early stage. This is done to avoid the time-consuming and costly process of re-isolating and re-characterizing compounds that have already been discovered. Techniques like HPLC coupled with mass spectrometry (LC-MS) and database searching are used to quickly identify known constituents, such as this compound, allowing researchers to focus their efforts on isolating novel bioactive substances.
| Step | Action | Analytical Technique | Outcome |
|---|---|---|---|
| 1 | Prepare crude extract from a natural source (e.g., plant, fungus). | Solvent Extraction | Complex mixture of compounds. |
| 2 | Screen crude extract for biological activity (e.g., enzyme inhibition, cytotoxicity). | In vitro Bioassay | Crude extract shows activity. |
| 3 | Fractionate the crude extract using column chromatography. | Liquid Chromatography (e.g., VLC, MPLC) | Generation of several simpler fractions (F1, F2, F3...). |
| 4 | Test each fraction in the bioassay. | In vitro Bioassay | Identification of the most active fraction(s) (e.g., F2). |
| 5 | Analyze the active fraction (F2) to identify known compounds. | Dereplication using LC-MS, NMR | Early identification of this compound as a constituent. |
| 6 | Further purify the active fraction using preparative HPLC. | High-Performance Liquid Chromatography (HPLC) | Isolation of pure this compound and other compounds. |
| 7 | Confirm the structure of the isolated compound and test its activity. | NMR, MS, XRD; In vitro Bioassay | Confirmation that this compound is responsible for the bioactivity. |
Future Perspectives and Research Directions for 8 Methylchroman 4 One
Exploration of Novel Therapeutic Applications for 8-Methylchroman-4-one Derivatives
The inherent versatility of the chroman-4-one core structure has spurred extensive research into its derivatives for a wide array of therapeutic applications. While specific research on this compound is still emerging, the broader class of chroman-4-ones has shown significant promise in several key areas, suggesting fertile ground for the investigation of its 8-methylated counterpart.
Derivatives of the parent chroman-4-one structure have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antidiabetic, antimicrobial, and neuroprotective effects. acs.orgnih.gov For instance, certain chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a protein implicated in neurodegenerative diseases and cancer. acs.org The strategic placement of substituents on the chroman-4-one ring is crucial for potency and selectivity, with modifications at the 2-, 6-, and 8-positions being particularly influential. nih.govnih.govacs.org This highlights the potential significance of the methyl group at the 8-position of this compound in modulating biological activity.
Future research should focus on synthesizing a library of this compound derivatives and screening them against a diverse panel of therapeutic targets. Areas of particular interest could include:
Oncology: Given the established anticancer potential of chroman-4-ones, derivatives of this compound should be investigated for their cytotoxic and antiproliferative effects against various cancer cell lines. nih.govresearchgate.net
Neurodegenerative Diseases: The role of the 8-methyl group in modulating the inhibition of enzymes like monoamine oxidase (MAO) and cholinesterases, key targets in Alzheimer's and Parkinson's diseases, warrants thorough investigation. rsc.org
Infectious Diseases: The antimicrobial and antifungal properties of the chroman-4-one scaffold suggest that this compound derivatives could be developed as novel agents to combat drug-resistant pathogens. nih.gov
Advanced Synthetic Methodologies for Enhanced Diversity and Efficiency
The exploration of novel therapeutic applications is intrinsically linked to the development of efficient and versatile synthetic methods. Traditional approaches to chroman-4-one synthesis can sometimes be hampered by low yields and limited substrate scope. nih.gov Modern synthetic chemistry offers a toolkit of advanced methodologies that can be applied to the synthesis of this compound and its derivatives, enabling the rapid generation of diverse chemical libraries for biological screening.
Recent advancements in synthetic organic chemistry that hold promise for the synthesis of substituted chroman-4-ones include:
Organophotoredox Catalysis: This visible-light-induced method allows for radical cascade cyclizations to produce alkyl-substituted chroman-4-ones under mild conditions. nih.gov
Cascade Alkylation-Dechlorination: A zinc-mediated cascade reaction of 3-chlorochromones offers an efficient route to 2-alkyl-substituted chroman-4-ones. acs.org
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the base-mediated aldol (B89426) condensation and intramolecular oxa-Michael addition reactions used to form the chroman-4-one ring. nih.govacs.org
Multicomponent Reactions: These reactions allow for the one-pot synthesis of complex chroman-4-one derivatives, such as novel tricyclic tetrahydropyrimidines, by combining multiple starting materials. gu.se
The application of these modern synthetic techniques to starting materials bearing an 8-methyl substituent would facilitate the creation of a wide range of novel this compound derivatives with diverse substitution patterns, which is essential for comprehensive structure-activity relationship (SAR) studies.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Chroman-4-ones
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. wikipedia.orgnih.gov These computational tools can be powerfully applied to the study of chroman-4-ones, including this compound, to predict their biological activities and guide the design of more potent and selective compounds.
Key applications of AI and ML in the context of chroman-4-one research include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of chroman-4-one derivatives with their biological activities. nih.gov This can help in understanding the influence of the 8-methyl group and other substituents on the therapeutic potential of the molecule.
Virtual Screening: Large chemical libraries can be virtually screened against specific biological targets to identify potential hits with the desired activity profile. acs.org This can significantly reduce the time and cost associated with traditional high-throughput screening.
Predictive Modeling of Bioactivity: Machine learning algorithms can be trained on existing data to predict the bioactivity of novel, untested chroman-4-one derivatives. researchgate.net This allows for the prioritization of compounds for synthesis and biological evaluation.
De Novo Drug Design: Generative AI models can be used to design entirely new chroman-4-one derivatives with optimized properties for a specific therapeutic target. wikipedia.org
By integrating these in silico approaches, researchers can more efficiently navigate the vast chemical space of this compound derivatives and focus resources on the most promising candidates.
Translational Research and Preclinical Development Considerations
The successful translation of a promising compound from the laboratory to the clinic requires careful consideration of its preclinical development. For this compound and its derivatives, this will involve a series of studies to assess their efficacy, safety, and pharmacokinetic properties.
Key aspects of translational research and preclinical development for chroman-4-one based therapeutics include:
In Vivo Efficacy Studies: Promising compounds identified in in vitro assays must be evaluated in relevant animal models of disease to confirm their therapeutic potential.
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for determining its suitability as a drug. A significant challenge for some chroman-4-one derivatives has been their high lipophilicity, which can lead to poor bioavailability. acs.org Future research should focus on developing derivatives of this compound with improved pharmacokinetic profiles.
Toxicity Studies: Comprehensive toxicity testing is required to ensure the safety of a potential drug candidate before it can be administered to humans. nih.gov
Structure-Activity Relationship (SAR) Optimization: The data from preclinical studies will inform the further optimization of the this compound scaffold to enhance potency, selectivity, and drug-like properties. acs.org
A thorough and well-designed preclinical development program is essential to de-risk the progression of this compound based therapeutics into clinical trials.
Addressing Challenges in the Development of Chroman-4-one Based Therapeutics
Despite the significant therapeutic potential of the chroman-4-one scaffold, there are several challenges that need to be addressed to facilitate the successful development of drugs based on this structure. These challenges are likely to be relevant for derivatives of this compound as well.
Notable challenges include:
Poor Yield and Cost-Effectiveness of Synthesis: For some derivatives, synthetic yields can be low, and the isolation from natural sources can be expensive. nih.gov The development of more efficient and scalable synthetic routes is therefore a priority.
Lipophilicity and Bioavailability: As mentioned previously, the hydrophobic nature of many chroman-4-one derivatives can limit their oral bioavailability. acs.org Strategies to increase hydrophilicity, such as the introduction of polar functional groups, need to be explored.
Selectivity: While many chroman-4-ones exhibit broad biological activity, achieving high selectivity for a specific therapeutic target is often a challenge. acs.org Careful structural modifications and SAR studies are necessary to optimize selectivity and minimize off-target effects.
Clinical Translation: The transition from promising preclinical data to successful clinical trials is a major hurdle for all new chemical entities. Overcoming this "valley of death" will require a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and clinical sciences.
By proactively addressing these challenges, the scientific community can increase the likelihood of successfully developing safe and effective therapeutics based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing 8-Methylchroman-4-one purity and structural integrity?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity analysis, referencing retention time against certified standards. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to validate functional groups (e.g., chroman-4-one backbone and methyl substitution at position 8). Cross-validate results with mass spectrometry (MS) for molecular ion peaks .
Q. How should researchers design experiments to synthesize this compound with high reproducibility?
- Methodological Answer : Follow a stepwise protocol:
Synthesis : Use Claisen-Schmidt condensation for chromanone formation, ensuring precise stoichiometric ratios of precursors (e.g., 2-methylphenol and diketones).
Purification : Apply column chromatography with silica gel and a hexane-ethyl acetate gradient.
Validation : Include negative controls (e.g., reaction without catalyst) and replicate experiments to assess batch-to-batch consistency. Document all parameters (temperature, solvent purity) to meet reproducibility standards .
Q. What are the key considerations for evaluating the biological activity of this compound in vitro?
- Methodological Answer : Prioritize dose-response assays (e.g., IC₅₀ determination) using cell lines relevant to the target pathway (e.g., cancer or microbial models). Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out vehicle interference. Validate results via Western blotting or qPCR for mechanistic insights .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the proposed mechanisms of this compound’s antioxidant activity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and ionization potentials (IPs) to assess hydrogen atom transfer (HAT) vs. single-electron transfer (SET) mechanisms.
- Molecular Dynamics (MD) : Simulate interactions with reactive oxygen species (ROS) in lipid bilayers to evaluate membrane permeability.
- Validation : Compare computational results with experimental data (e.g., radical scavenging assays) to resolve discrepancies. Use software like Gaussian or GROMACS for accuracy .
Q. What statistical approaches are recommended for analyzing contradictory data in this compound toxicity studies?
- Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers in high-throughput toxicity datasets.
- Meta-Analysis : Pool data from independent studies using random-effects models to account for heterogeneity.
- Sensitivity Testing : Conduct bootstrap resampling to assess the robustness of conclusions. Consult a statistician to ensure appropriate power and significance thresholds .
Q. How can researchers optimize the enantiomeric resolution of this compound derivatives for chiral studies?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based chiral stationary phases (CSPs) with ethanol/hexane mobile phases.
- Circular Dichroism (CD) : Correlate elution order with CD spectra to assign absolute configurations.
- Crystallography : Validate resolved enantiomers via X-ray diffraction. Include racemic mixtures as controls .
Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining yield?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring.
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., catalyst loading, temperature).
- Green Chemistry Principles : Replace hazardous solvents with ionic liquids or supercritical CO₂ to improve scalability and sustainability .
Data Presentation and Ethical Considerations
Q. How should researchers present conflicting data on this compound’s pharmacokinetics in academic papers?
- Methodological Answer : Use a dual-column table to juxtapose contradictory findings (e.g., bioavailability in rodent vs. human models). Annotate methodological differences (e.g., administration routes, detection limits). Discuss limitations transparently in the Discussion section, emphasizing the need for standardized protocols .
Q. What ethical guidelines apply to in vivo studies involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
